Chromic acid, barium potassium salt

Description

Significance of Complex Chromate (B82759) Systems in Inorganic Chemistry

The study of complex chromate systems is crucial for advancing the understanding of coordination chemistry and materials science. ontosight.ai Chromate complexes, which feature chromium as the central metal atom, are known for their varied properties, including catalytic activity, and distinct optical and magnetic characteristics. ontosight.ai The chromate ion is a moderately strong oxidizing agent, and its reactivity can be tuned by the surrounding metal cations. wikipedia.org The interplay between different metal ions within the crystal lattice of mixed-metal chromates can lead to novel structural arrangements and functionalities. These compounds are often synthesized through precipitation reactions, for example, by reacting a soluble barium salt with potassium chromate. sciencemadness.org The resulting precipitates can have applications ranging from pigments to components in pyrotechnic compositions. sciencemadness.orgtaylorandfrancis.com

The chromate and dichromate ions exist in a pH-dependent equilibrium in aqueous solutions. wikipedia.org In alkaline solutions, the yellow chromate ion is the predominant species, while in acidic conditions, it converts to the orange dichromate ion (Cr₂O₇²⁻). wikipedia.org This equilibrium is a key aspect of their chemistry and influences the synthesis and properties of chromate-based materials.

Research Landscape and Knowledge Gaps Concerning Barium Potassium Chromate Formulations

The specific compound, chromic acid, barium potassium salt, with the chemical formula BaK₂(CrO₄)₂, has been a subject of interest in various scientific contexts. alamy.com Research has been conducted on its synthesis, characterization, and potential applications. For instance, studies have detailed the preparation of barium potassium chromate as a pigment. acs.org

X-ray diffraction studies have been employed to understand the crystal structure of barium potassium chromate pigments. acs.org However, compared to more common single-metal chromates like barium chromate (BaCrO₄), the body of literature specifically on the mixed-metal barium potassium salt is less extensive. While the synthesis of barium chromate is well-documented, often involving the reaction of barium chloride with potassium chromate, detailed investigations into the specific properties and advanced applications of the barium potassium salt are less common. sciencemadness.orgwikipedia.orgtsijournals.com

A significant portion of the research on chromate compounds, including those containing barium, is focused on their toxicological and environmental aspects due to the presence of hexavalent chromium. taylorandfrancis.comwikipedia.org This has, to some extent, overshadowed the exploration of their material science applications. There remains a knowledge gap in the comprehensive understanding of the synergistic effects of having both barium and potassium cations in the chromate lattice and how this influences its physical and chemical properties compared to its single-cation counterparts. Further research could explore its potential in areas such as catalysis, advanced materials, and as a component in specialized chemical processes, moving beyond its traditional use as a pigment. ontosight.aisciencemadness.org

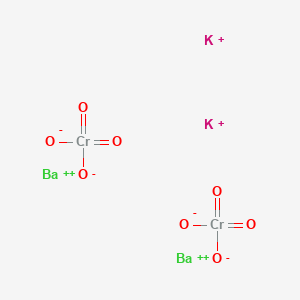

Structure

2D Structure

Properties

CAS No. |

27133-66-0 |

|---|---|

Molecular Formula |

Ba2Cr2K2O8+2 |

Molecular Weight |

584.84 g/mol |

IUPAC Name |

dipotassium;barium(2+);dioxido(dioxo)chromium |

InChI |

InChI=1S/2Ba.2Cr.2K.8O/q2*+2;;;2*+1;;;;;4*-1 |

InChI Key |

RJHCXIUCDQNMNN-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[K+].[Ba+2].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Techniques for Barium Potassium Chromate

Solution-Phase Precipitation Techniques

Precipitation from an aqueous solution is the most common and straightforward method for synthesizing barium chromate (B82759). This technique typically involves the reaction of a soluble barium salt with a soluble chromate salt. wikipedia.orgsciencemadness.org The most frequently used reaction is between barium chloride (BaCl₂) or barium hydroxide (B78521) (Ba(OH)₂) and potassium chromate (K₂CrO₄), which yields an insoluble, fine yellow precipitate of barium chromate. wikipedia.orgquora.comvaia.comyoutube.com

The net ionic equation for this reaction is: Ba²⁺(aq) + CrO₄²⁻(aq) → BaCrO₄(s) quora.com

Controlled Crystallization ApproachesControlling the crystallization process is crucial for obtaining barium chromate particles with desired characteristics such as specific shapes, sizes, and high purity. Researchers have developed several approaches to exert this control.

One method involves using additives or modifiers that influence crystal growth. For instance, using poly(sodium 4-styrenesulfonate) (PSS) as a template agent in aqueous solutions at room temperature allows for the synthesis of various morphologies, including shuttle-like, x-shaped, and leaf-like microcrystals. researchgate.net The PSS polymer first complexes with barium ions (Ba²⁺), which simplifies the nucleation process and then controls the morphology by directing the crystal's oriented growth. researchgate.net

Another approach is the oxalate-assisted precipitation method, which has been used to create multi-layered microdiscs of BaCrO₄. In this technique, the oxalate (B1200264) ion complexes with barium ions, slowing down the nucleation rate of the BaCrO₄ crystals. This allows for controlled crystal growth and self-assembly processes, leading to unique three-dimensional hierarchical structures. rsc.org Studies have also shown that using EDTA as a crystal growth modifier can produce spindle-like morphologies, as EDTA strongly interacts with the crystal faces of BaCrO₄. researchgate.net These methods highlight a common strategy: modifying the chemical environment to guide the kinetic and thermodynamic aspects of crystal formation.

Influence of Reaction Parameters on Synthesis (e.g., pH, temperature)The characteristics of the final barium chromate product are highly dependent on various reaction parameters, including reactant concentration, pH, and temperature. A systematic study on the synthesis of barium chromate from barium chloride and sodium chromate demonstrated that optimal yield and purity are achieved under specific conditions.researchgate.net

The concentration of the reactants plays a significant role in the percentage yield. Research indicates that for the reaction between barium chloride and sodium chromate, a concentration of 0.3 M for both reactants resulted in the highest yield. researchgate.net The effect of pH is also critical; a neutral pH of 7 is considered optimal for maximizing the yield. researchgate.net While moderate stirring can ensure homogeneity, studies have found that the highest yield (93%) for certain precipitation reactions was achieved at 25°C and a pH of 7 without stirring. researchgate.net

The influence of these parameters extends to the morphology of the resulting crystals. Variations in pH and reactant concentrations have been shown to be key factors in the evolution of the shape and size of BaCrO₄ crystals when synthesized in the presence of modifiers like PSS. researchgate.net

| Parameter | Condition | Result | Reference |

| Reactant Concentration | 0.3 M BaCl₂ and 0.3 M Na₂CrO₄ | 93% yield | researchgate.net |

| pH | 7 | Optimum yield | researchgate.net |

| Temperature | 25°C | Optimum yield | researchgate.net |

| Stirring Speed | 0 rpm (no stirring) | Highest yield noted | researchgate.net |

Solid-State Reaction Pathways

While solution-based methods are predominant for the synthesis of barium chromate, solid-state reactions represent an alternative pathway. This method typically involves heating a mixture of solid precursors at high temperatures to induce a chemical reaction and form the desired product. However, detailed research and established protocols for the solid-state synthesis of barium potassium chromate are not as widely documented as precipitation techniques. In principle, such a synthesis could involve heating a mixture of barium oxide (or carbonate), potassium carbonate, and chromium oxide (Cr₂O₃) in a specific stoichiometric ratio under a controlled atmosphere. The lack of extensive literature suggests this route may be less efficient or offer less control over the final product's characteristics compared to solution-phase methods.

Nanostructure Synthesis and Morphological Engineering

The synthesis of nanomaterials has opened new avenues for the application of barium chromate. By controlling the morphology at the nanoscale, materials with enhanced or novel properties can be developed.

Template-Assisted Growth MethodsTemplate-assisted synthesis is a powerful technique for creating nanostructures with well-defined and reproducible shapes. This method utilizes a pre-existing structure (the template) to guide the formation of the new material.

One innovative approach uses a bioactive eggshell membrane as a template to synthesize branch-like and feather-like BaCrO₄ nano-superstructures. koreascience.kriaea.org In this method, solutions of barium chloride and potassium chromate are placed on opposite sides of the membrane. The membrane's porous structure and functional groups (like -OH, C=O, and N-H) direct the nucleation and self-assembly of BaCrO₄ nanoparticles into complex, higher-ordered structures. koreascience.kr

A more conventional templating method involves growing nanoparticles within the pores of alumina (B75360) membranes. This technique has been successfully used to create single-crystalline ABO₄-type nanorods, including those of barium chromate. The size and shape of the nanorods are controlled by the dimensions of the membrane's pores. After synthesis, the alumina template is dissolved, leaving behind the intact nanostructures. wikipedia.org

Microemulsion and Hydrothermal SynthesisMicroemulsion and hydrothermal methods are effective for producing nanoparticles and complex nanostructures. A microemulsion, a thermodynamically stable dispersion of two immiscible liquids, can serve as a nanoreactor. The reverse micelle method, a type of microemulsion technique, has been employed to synthesize BaCrO₄ nanofibers and long chains.koreascience.krThis approach involves controlling reactant molar ratios by fusing reverse micelles that contain fixed concentrations of barium and chromate ions, respectively.researchgate.net

Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. This method was used to create 3-D hierarchical dendritic BaCrO₄ structures. The process utilized a surfactant mixture to form hydrophobic barium oleate (B1233923) micelles in a hexane (B92381) phase. Aqueous chromate anions then reacted with the barium cations at the interface, leading to the epitaxial growth of dendritic crystals with a distinct trunk and branch structure. researchgate.net

| Synthesis Method | Template/Medium | Resulting Morphology | Reference |

| Template-Assisted | Eggshell Membrane | Branch-like and feather-like nano-superstructures | koreascience.kriaea.org |

| Template-Assisted | Alumina Membrane | Single-crystalline nanorods | wikipedia.org |

| Microemulsion | Reverse Micelles (AOT) | Nanofibers and long chains | researchgate.netkoreascience.kr |

| Hydrothermal | Surfactant Micelles | 3-D hierarchical dendrites | researchgate.net |

| Precipitation | Poly(sodium 4-styrenesulfonate) | Shuttle-like, x-shaped, leaf-like microcrystals | researchgate.net |

| Precipitation | Oxalate ions | Multi-layered microdiscs | rsc.org |

Purity Assessment and Yield Optimization in Preparative Chemistry

The synthesis of barium potassium chromate, a compound with the chemical formula BaK₂(CrO₄)₂, requires precise control over reaction conditions to ensure high purity and optimize the yield. webqc.org The preparative chemistry of this mixed-salt chromate shares methodologies with the synthesis of similar inorganic precipitates, such as barium chromate (BaCrO₄). Research into the laboratory-scale preparation of barium chromate provides significant insights into the critical parameters that influence the outcome of the synthesis. These parameters include reactant concentrations, pH, temperature, and stirring speed. researchgate.net

Purity Assessment

The purity of the prepared barium potassium chromate is paramount for its intended applications. A multi-faceted approach to purity analysis is often employed to identify and quantify potential impurities.

Analytical Techniques:

Titration Methods: Volumetric analysis, such as iodine titration, is a well-established method for determining the purity of chromate compounds. researchgate.net In one approach, the sample can be dissolved in nitric acid, followed by a potentiometric titration with a standard solution of ferrous ammonium (B1175870) sulfate (B86663) to quantify the chromate content. dtic.mil

Gravimetric Analysis: This technique is used to determine the percentage of specific components. For instance, barium content can be estimated gravimetrically by precipitating it as barium sulfate and then weighing the ignited precipitate. researchgate.netdtic.mil

Spectroscopic Methods: Atomic Absorption Spectrometry (AAS) is a highly sensitive technique used to determine the percentage of metallic elements, such as chromium, in the final product. researchgate.net It is also one of the methods recommended by the EPA for detecting barium at parts-per-billion levels in solutions. nih.gov

Acid Insoluble Matter: The amount of material that does not dissolve in dilute hydrochloric acid can be determined to assess the level of certain inert impurities. dtic.mil

Common Impurities and Their Control: The primary impurities in chromate precipitates often arise from unreacted starting materials or side reactions. For instance, in syntheses involving barium chloride and potassium chromate, residual chlorides or unreacted chromates could be present. researchgate.netsciencemadness.org The natural mineral form of barium chromate, hashemite, often contains sulfur impurities. wikipedia.org Thorough washing of the precipitate with deionized water is a critical step to remove soluble impurities. guidechem.com Drying conditions also play a role; samples dried at 110°C may still contain significant amounts of water and carbon dioxide, which can be removed by heating to higher temperatures, such as 700°C. dtic.mil

A study on barium chromate preparation found a maximum purity of 98.53% could be achieved through controlled precipitation and analysis. researchgate.net

Yield Optimization

Optimizing the yield of barium potassium chromate involves the systematic variation of key reaction parameters to find the conditions that maximize the formation of the desired product.

Effect of Reactant Concentration: The concentration of the aqueous solutions of the barium salt and the chromate source is a primary factor influencing the yield. A study on the preparation of barium chromate by reacting barium chloride and sodium chromate demonstrated that varying the molar concentrations of the reactants had a direct impact on the percentage yield. researchgate.net

Interactive Data Table: Effect of Reactant Concentration on Yield The following table, based on data from a study on barium chromate synthesis, illustrates how yield changes with reactant concentration at a constant pH of 7 and temperature of 25°C. researchgate.net

| Concentration of BaCl₂ (M) | Concentration of Na₂CrO₄ (M) | Percentage Yield (%) |

| 0.1 | 0.1 | 86 |

| 0.3 | 0.3 | 93 |

| 0.5 | 0.5 | 91 |

| 0.7 | 0.7 | 85 |

| 0.9 | 0.9 | 90 |

This data is derived from a study on barium chromate synthesis and is presented as a model for the optimization of similar chromate precipitates. researchgate.net

Effect of pH: The pH of the reaction medium significantly affects the precipitation of chromates. For the synthesis of barium chromate, a neutral pH of 7 was found to be optimal for achieving the highest yield. researchgate.net In acidic conditions, chromate ions (CrO₄²⁻) can be converted to dichromate ions (Cr₂O₇²⁻), which may affect the precipitation process. wikipedia.org Conversely, highly alkaline conditions might introduce other side reactions.

Effect of Temperature and Stirring: Temperature control is crucial during the synthesis. The study on barium chromate preparation indicated that the optimal yield was achieved at 25°C. researchgate.net Stirring speed is another parameter that can be adjusted to ensure homogeneous mixing of reactants, which can influence the particle size and purity of the precipitate. researchgate.netdtic.mil However, the highest yield of 93% for barium chromate was notably achieved without stirring. researchgate.net

Orthogonal Experimental Design: To efficiently study the combined effect of multiple variables—such as temperature, reactant concentration, and addition rate—on the yield and morphology of the product, an orthogonal experimental design can be implemented. guidechem.com This statistical method allows researchers to systematically investigate the influence of different factors and their interactions, leading to a more robust optimization of the preparative process. guidechem.com The process typically involves preparing the precipitate, separating it by centrifugation, washing it with deionized water and ethanol, and then drying it at a controlled temperature, for instance, 60°C for 24 hours. guidechem.com

Structural Elucidation and Advanced Characterization of Barium Potassium Chromate

Spectroscopic Analysis for Vibrational and Electronic Properties

Spectroscopic techniques are instrumental in probing the vibrational and electronic energy levels within a molecule, providing a fingerprint that is unique to the compound's structure and bonding.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and vibrational modes within the molecule. For barium potassium chromate (B82759), the chromate ion (CrO₄²⁻) is the primary focus of IR analysis.

The chromate ion, belonging to the Td point group in its free state, exhibits four fundamental modes of vibration. However, in the crystalline environment of barium potassium chromate, site symmetry effects and interactions with the barium and potassium cations can lead to the splitting of these bands and the appearance of otherwise IR-inactive modes.

Detailed research findings from IR spectroscopic analysis of compounds containing the chromate group reveal specific vibrational frequencies. The stretching vibrations of the chromate ion are typically observed in the mid-infrared (MIR) region. These are split into multiple bands, indicating a reduction in the symmetry of the chromate ion within the crystal lattice. Bending vibrations are generally found in the far-infrared (FIR) region.

Interactive Data Table: Typical Infrared (IR) Spectroscopy Data for Chromates

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| ν₁(A₁) | ~880 | Symmetric stretching |

| ν₂(E) | ~350 | Symmetric bending |

| ν₃(F₂) | 850 - 950 | Asymmetric stretching |

| ν₄(F₂) | 300 - 400 | Asymmetric bending |

Note: The exact positions and splitting of these bands for barium potassium chromate would require specific experimental data for the compound.

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a system. For centrosymmetric or highly symmetric molecules, Raman and IR spectroscopy are often mutually exclusive, meaning that vibrations active in one are inactive in the other.

In the analysis of barium potassium chromate, Raman spectroscopy is particularly useful for observing the symmetric stretching mode (ν₁) of the chromate ion, which is typically very strong in the Raman spectrum. The asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) are also observable.

Research on similar chromate compounds shows that the Raman spectrum of barium chromate, a related compound, exhibits a strong stretching band around 864 cm⁻¹ (ν₁) and another at 898 cm⁻¹ (ν₃). researchgate.net The bending modes are observed at lower wavenumbers, around 350 cm⁻¹ (ν₂) and 362 cm⁻¹ (ν₄). researchgate.net The presence of potassium in barium potassium chromate would likely influence the local symmetry of the chromate ion, leading to shifts in these peak positions and potential further splitting of the degenerate modes.

Interactive Data Table: Representative Raman Spectroscopy Data for Chromates

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| ν₁(A₁) | 860 - 890 | Symmetric stretching (Typically the most intense peak) |

| ν₂(E) | 340 - 370 | Symmetric bending |

| ν₃(F₂) | 890 - 920 | Asymmetric stretching |

| ν₄(F₂) | 350 - 380 | Asymmetric bending |

Note: The specific wavenumbers for barium potassium chromate would depend on its unique crystal structure.

Diffraction Techniques for Crystalline Structure Determination

Diffraction techniques are the cornerstone for determining the precise arrangement of atoms within a crystalline solid. By analyzing the pattern of scattered radiation, the crystal lattice parameters and atomic positions can be accurately determined.

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase, and crystallite size. When a beam of X-rays strikes a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a pattern that is characteristic of the crystal's structure.

Studies on barium chromate have shown that it possesses an orthorhombic crystal structure. researchgate.net X-ray diffraction studies on barium potassium chromate pigments have also been conducted to understand their crystal structure. acs.org The analysis of the diffraction pattern, specifically the positions and intensities of the diffraction peaks, allows for the determination of the unit cell dimensions (a, b, and c) and the space group of the crystal. For barium potassium chromate, the XRD pattern would reveal a unique set of diffraction peaks that could be indexed to a specific crystal system, providing fundamental information about the long-range atomic order.

Interactive Data Table: Example of XRD Data Presentation

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Relative Intensity (%) |

| Value | Value | h k l | Value |

| Value | Value | h k l | Value |

| Value | Value | h k l | Value |

Note: This table is a template. Actual data for barium potassium chromate would be obtained from experimental XRD measurements.

Microscopic and Morphological Characterization (e.g., SEM)

While spectroscopic and diffraction techniques provide information at the atomic and molecular level, microscopic techniques are essential for understanding the macroscopic properties of a material, such as its particle size, shape, and surface texture.

Scanning Electron Microscopy (SEM) is a widely used technique for this purpose. It works by scanning a focused beam of electrons over a sample's surface. The interaction of the electrons with the sample produces various signals that can be used to generate high-resolution images of the surface topography and composition.

For barium potassium chromate, SEM analysis would reveal the morphology of the crystalline powder. Images could show the shape of the individual crystals (e.g., prismatic, acicular, or irregular), their size distribution, and the degree of agglomeration. This information is crucial for applications where particle characteristics are important, such as in pigments or catalysts. For instance, SEM studies on synthesized nanoparticles of barium chromate have been used to observe their morphology. researchgate.net

Theoretical and Computational Chemistry of Barium Potassium Chromate Systems

Electronic Structure and Bonding Analysis

Detailed electronic structure calculations for barium potassium chromate (B82759) are not readily found in scientific literature. However, the bonding within the chromate anion (CrO₄²⁻) is well-understood through computational models and spectroscopic studies.

The chromate ion features a central chromium atom in a +6 oxidation state. ohsu.edu This high oxidation state is crucial to its chemical behavior. ohsu.edu The chromium atom is covalently bonded to four oxygen atoms in a tetrahedral geometry. ohsu.edu This arrangement allows for efficient orbital overlap and electron transfer, contributing to the ion's reactivity. ohsu.edu

The bonding can be described using molecular orbital theory. The valence orbitals of chromium (3d, 4s, and 4p) combine with the 2p orbitals of the four oxygen atoms to form a set of molecular orbitals. The resulting electronic structure gives rise to the characteristic properties of the chromate ion, including its strong oxidizing nature. The interaction between the oxygen ligands and the central chromium atom involves ligand-to-metal charge transfer (LMCT), which is responsible for the yellow color of chromate compounds. quora.com

In the solid-state structure of barium potassium chromate, the Ba²⁺ and K⁺ ions would be situated in the crystal lattice, electrostatically interacting with the chromate anions. The precise coordination environment and bond characteristics would be influenced by the ionic radii and charges of the barium and potassium cations. The presence of two different cations would likely lead to a more complex crystal structure compared to simple chromates.

A summary of the key electronic features of the chromate ion is presented in the table below.

| Property | Description |

| Central Atom | Chromium (Cr) |

| Oxidation State | +6 |

| Anion Formula | CrO₄²⁻ |

| Geometry | Tetrahedral |

| Bonding | Covalent bonds between chromium and oxygen |

| Key Electronic Feature | Ligand-to-metal charge transfer (LMCT) transitions, which are responsible for the ion's color and reactivity. quora.com |

Lattice Dynamics and Vibrational Mode Assignments

Specific studies on the lattice dynamics and vibrational modes of barium potassium chromate are not prevalent. However, the vibrational properties of the chromate ion have been extensively studied in various host lattices. The vibrational modes of the CrO₄²⁻ ion can be analyzed using infrared (IR) and Raman spectroscopy.

For an isolated tetrahedral CrO₄²⁻ ion, group theory predicts four fundamental vibrational modes. These modes are often observed in the spectra of chromate compounds. The frequencies of these modes can shift depending on the crystal lattice environment, including the nature of the cations and the symmetry of the crystal site occupied by the chromate ion.

In a mixed cation system like barium potassium chromate, the crystal lattice would likely have lower symmetry than in simple chromates. This could lead to the splitting of degenerate vibrational modes and the appearance of additional bands in the vibrational spectra. For instance, studies of the chromate ion in a K₂SO₄ matrix, which has a similar potassium cation, have interpreted the spectra based on an effective Cₛ site symmetry for the chromate ion. researchgate.net

The table below summarizes the expected vibrational modes for the chromate ion.

| Mode | Symmetry | Description | Spectroscopic Activity | Typical Wavenumber Range (cm⁻¹) |

| ν₁ | A₁ | Symmetric Stretch | Raman active | ~850-900 |

| ν₂ | E | Symmetric Bend | Raman active | ~350-400 |

| ν₃ | F₂ | Asymmetric Stretch | IR and Raman active | ~880-960 |

| ν₄ | F₂ | Asymmetric Bend | IR and Raman active | ~350-450 |

First-principles calculations can be employed to simulate the lattice dynamics of such complex crystalline materials. aps.orgaps.orgmdpi.com These simulations can predict phonon frequencies and eigenvectors, providing a detailed picture of the atomic vibrations within the crystal. Such studies on mixed chromate systems would be valuable for interpreting experimental spectroscopic data and understanding the material's thermal properties.

Computational Modeling of Surface Interactions

Computational modeling of the surface interactions of barium potassium chromate, particularly in the context of its use as a pigment and corrosion inhibitor, is a specialized area with limited specific literature. However, general principles of surface chemistry and computational methods can be applied to understand its behavior.

As a pigment in paints, the interaction of the barium potassium chromate surface with the polymer binder and other paint components is critical for the film's integrity and protective properties. Computational models can be used to study the adsorption of molecules onto the pigment surface, predicting binding energies and geometries.

In its role as a corrosion inhibitor, the surface of barium potassium chromate interacts with the metal substrate (e.g., steel) and the surrounding environment. The chromate ions can be released from the pigment and form a passive layer on the metal surface, protecting it from corrosion. galvanizeit.org Computational studies on the adsorption of chromate ions on metal oxide surfaces can provide insights into the mechanism of this protective action. Surface complexation models, often coupled with spectroscopic data, are used to describe the adsorption of chromate onto mineral surfaces. nih.gov

Prediction of Reactivity and Stability

The reactivity and stability of barium potassium chromate can be predicted based on the known chemistry of the chromate ion and the properties of the cations. The chromate ion is a strong oxidizing agent, especially in acidic conditions. wikipedia.org

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the thermodynamic properties of the compound, such as its enthalpy of formation. These calculations can help predict its stability relative to other phases and its decomposition pathways. For instance, computational studies have been used to predict the thermodynamic properties of various metal-chromate aqueous complexes. researchgate.net

The stability of the crystal lattice will be determined by the interplay of the ionic interactions between the Ba²⁺, K⁺, and CrO₄²⁻ ions. The difference in the size and charge of the barium and potassium cations may introduce strain into the crystal lattice, potentially affecting its stability compared to simple chromates like barium chromate (BaCrO₄) or potassium chromate (K₂CrO₄).

The reactivity of barium potassium chromate in various environments can also be modeled. For example, its dissolution in water and the subsequent release of chromate ions can be studied using computational approaches that combine thermodynamics and kinetics. The reaction of chromate with other species in solution can also be modeled to predict the formation of new compounds or changes in oxidation state.

Reactivity Mechanisms and Chemical Transformations Involving Barium Potassium Chromate

Oxidative and Reductive Pathways of the Chromate (B82759) Anion

The chemical behavior of barium potassium chromate is significantly influenced by the oxidative nature of the hexavalent chromium in the chromate anion. nih.gov This compound acts as a potent oxidizing agent, a property that makes it useful in applications like pyrotechnic compositions. nih.govwikipedia.org

The primary oxidative and reductive pathways involving the chromate anion from barium potassium chromate are centered on the transition of chromium between different oxidation states. The most common states for chromium are +6, +3, and +2. byjus.com

Oxidative Action : In its primary state within the salt, chromium exists in the +6 oxidation state. This high oxidation state makes the chromate ion a strong oxidizer, capable of accepting electrons from other substances, thereby causing them to be oxidized. byjus.comusbr.gov This reactivity is harnessed in various industrial applications where a controlled oxidation process is required. wikipedia.orgsciencemadness.org

Reductive Pathway : The chromate anion (CrO₄²⁻) can be reduced, most commonly to the more stable trivalent chromium ion (Cr³⁺). sciencemadness.orgresearchgate.net This reduction involves the gain of three electrons by the chromium atom. This transformation is fundamental to its role in corrosion inhibition, where the reduction of Cr(VI) to Cr(III) leads to the formation of a protective, insoluble layer. usbr.govresearchgate.net In acidic solutions, chromate ions can exist in equilibrium with dichromate ions (Cr₂O₇²⁻), which are also powerful oxidizing agents. wikipedia.orgresearchgate.net The reaction is as follows: 2 BaCrO₄ + 2 H⁺ → 2 Ba²⁺ + Cr₂O₇²⁻ + H₂O wikipedia.org

The reduction of hexavalent chromium is also a critical step in detoxification processes, as Cr(VI) compounds are more toxic and mobile than Cr(III) compounds. sciencemadness.org

Photocatalytic Mechanisms of Action

Recent research has highlighted the potential of barium chromate-based materials as photocatalysts for the degradation of environmental pollutants. researchgate.net The compound's specific physical structure, such as multi-layered microdiscs, enhances its photocatalytic efficiency. researchgate.net

The photocatalytic process in barium potassium chromate is initiated by the absorption of light energy (photons). When the material is irradiated with light of sufficient energy, typically UV or visible light, electrons (e⁻) in the valence band are excited and jump to the conduction band. researchgate.net This leaves behind a positively charged "hole" (h⁺) in the valence band. researchgate.net

This creation of an electron-hole pair is the fundamental step in semiconductor photocatalysis. researchgate.net The unique three-dimensional hierarchical structure of synthesized barium chromate microdiscs enhances optical absorption, leading to more efficient generation of these electron-hole pairs compared to its lower-dimensional counterparts. researchgate.net These charge carriers then migrate to the catalyst's surface to participate in redox reactions. researchgate.net

The electron-hole pairs generated on the surface of the barium potassium chromate catalyst are powerful redox agents that can degrade organic pollutants. researchgate.netnih.gov

Holes (h⁺) in the valence band are strong oxidizing agents. They can directly oxidize adsorbed organic pollutant molecules. researchgate.net They can also react with water or hydroxide (B78521) ions on the catalyst surface to produce highly reactive hydroxyl radicals (•OH), which are non-selective and can break down a wide range of organic compounds. nih.gov

Electrons (e⁻) in the conduction band are reducing agents. They can be trapped by molecular oxygen (O₂) adsorbed on the surface to form superoxide (B77818) radical anions (•O₂⁻). These radicals can further react to produce other reactive oxygen species that contribute to the degradation of pollutants. researchgate.net

A study on barium chromate multi-layered microdiscs demonstrated a preferential degradation of certain organic dyes. researchgate.net This selectivity is attributed to the surface properties of the catalyst.

| Pollutant | Degradation Preference | Probable Reason |

| Methyl Orange | High | Preferential degradation due to the positive surface charge of the BaCrO₄ microdiscs attracting the anionic dye. researchgate.net |

| Methylene Blue | Low | Less effective degradation compared to Methyl Orange. researchgate.net |

| Phenol | Low | Less effective degradation compared to Methyl Orange. researchcommons.org |

| Hydrocarbons (e.g., isobutane, n-butane) | Effective (Vapor-Phase) | Supported barium chromate acts as a catalyst for vapor-phase oxidation to carbon dioxide at high temperatures (200-400 °C). researchgate.net |

Corrosion Inhibition Mechanisms on Metal Surfaces

Barium potassium chromate is utilized as a corrosion-inhibiting pigment in protective coatings, especially for zinc-alloy electroplated surfaces and in metal primers. nih.govwikipedia.orgsciencemadness.org The mechanism relies on the controlled release of the chromate ion, which then passivates the metal surface. researchgate.net

The inhibition process involves several key steps:

Release of Inhibitor : When moisture penetrates the coating, the slightly soluble barium potassium chromate releases chromate (CrO₄²⁻) ions into the aqueous environment at the metal-coating interface. chembk.comresearchgate.net

Adsorption and Film Formation : The chromate ions adsorb onto the metal surface. isca.me On anodic sites, where metal dissolution occurs, the chromate ions act as strong oxidizers. isca.me

Passivation : The hexavalent chromium (Cr(VI)) from the chromate ion is reduced to trivalent chromium (Cr(III)). researchgate.net This reduction reaction results in the formation of a stable, insoluble, and passive film composed mainly of chromium(III) oxides or hydroxides, along with metal oxides (e.g., iron or zinc oxides). researchgate.net This film acts as a physical barrier, preventing further contact between the metal and corrosive elements. isca.me

Control of Anodic and Cathodic Reactions : The formation of this passive layer effectively controls the anodic reaction (metal oxidation). The presence of other components, like zinc ions in some formulations, can help control the cathodic reaction by precipitating as zinc hydroxide.

This mechanism is a form of "active corrosion protection" or "self-healing," where the inhibitor is released on demand when corrosive conditions are present. usbr.gov

| Mechanistic Step | Description |

| Inhibitor Release | Moisture triggers the dissolution of barium potassium chromate, releasing CrO₄²⁻ ions. researchgate.net |

| Anodic Inhibition | CrO₄²⁻ ions migrate to anodic sites on the metal surface. isca.me |

| Redox Reaction | Hexavalent chromium (Cr(VI)) is reduced to trivalent chromium (Cr(III)). researchgate.net |

| Passive Film Formation | An insoluble, protective film of Cr(III) oxides/hydroxides and metal oxides forms, passivating the surface. researchgate.net |

| Corrosion Control | The barrier film stifles both anodic and cathodic corrosion reactions, protecting the metal substrate. isca.me |

Thermal Decomposition Pathways

Advanced Applications of Barium Potassium Chromate in Functional Material Development

Barium potassium chromate, a compound with the chemical formula BaK₂(CrO₄)₂, is a material with specialized applications in catalysis, photocatalysis, and pyrotechnics. Its unique properties, stemming from the combination of barium, potassium, and chromate ions, have led to its investigation and use in various advanced technological fields. This article explores the functional applications of barium potassium chromate, focusing on its role in heterogeneous catalysis, high-performance photocatalytic materials, and specialized uses in pyrotechnics and energetic materials.

Analytical Methodologies for the Characterization and Quantification of Barium Potassium Chromate

Spectroscopic Quantification Methods

Spectroscopic methods offer powerful tools for the quantitative analysis of chemical compounds by measuring the interaction of electromagnetic radiation with the sample.

Raman spectrometry is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it highly effective for both qualitative and quantitative analysis of powder mixtures. The intensity of a Raman signal is, under controlled conditions, directly proportional to the concentration of the analyte in the sample.

Research on powder mixtures containing potassium chromate (B82759) and barium nitrate has demonstrated the viability of Raman spectroscopy for quantitative analysis. acs.orgacs.orgnih.gov The Raman peak intensity at a specific wavenumber, characteristic of one of the components, generally increases with the mass fraction of that component in the powder sample. acs.org However, the relationship between Raman peak intensity and mass fraction can deviate from perfect linearity due to the physical properties of the powder. acs.org Factors such as particle size distribution and the compactness of the powder have significant multiplicative effects on Raman signals, which can complicate quantification. acs.orgacs.orgnih.govresearchgate.net

Advanced calibration models have been developed to account for these confounding physical effects. acs.orgacs.orgnih.gov By separating the Raman contributions caused by changes in mass fractions from those induced by variations in physical properties, accurate quantitative determination can be achieved. acs.orgnih.govresearchgate.net For instance, in a model system of barium nitrate and potassium chromate mixtures, a specialized calibration model yielded an average relative prediction error less than one-third of that from a standard partial least-squares (PLS) model. acs.orgnih.gov

| Mass Fraction of Barium Nitrate (%) | Relative Raman Peak Intensity (at 1047.5 cm⁻¹) |

|---|---|

| 10 | 150 |

| 20 | 295 |

| 40 | 580 |

| 60 | 850 |

| 80 | 1100 |

Gravimetric Analysis Techniques

Gravimetric analysis is a quantitative method based on the determination of an analyte's mass. For barium potassium chromate, this typically involves the selective precipitation of the barium ion (Ba²⁺) as an insoluble salt.

The standard procedure involves precipitating barium ions as barium chromate (BaCrO₄) by adding a slight excess of a soluble chromate salt, such as potassium chromate (K₂CrO₄), to an acidic solution of the sample. The resulting bright yellow precipitate of barium chromate is then carefully filtered, washed to remove any soluble impurities, dried to a constant weight, and weighed.

The key steps in the gravimetric determination of barium are as follows:

Sample Preparation : A precisely weighed sample is dissolved in water, and the solution is acidified, typically with dilute acetic acid or hydrochloric acid.

Precipitation : A precipitating agent, potassium chromate solution, is added dropwise to the heated solution with constant stirring to induce the formation of a dense, easily filterable barium chromate precipitate.

Digestion : The precipitate is typically digested by heating it in the mother liquor for a period. This process encourages the growth of larger crystals and reduces co-precipitation of impurities.

Filtration and Washing : The precipitate is separated from the solution using a pre-weighed filter medium (such as a sintered glass crucible or ashless filter paper). It is then washed with hot water to remove any remaining soluble salts.

Drying and Weighing : The filtered precipitate is dried in an oven at a specific temperature (e.g., 120°C) until a constant mass is achieved. The final mass of the barium chromate is then determined by weighing.

From the final mass of the pure barium chromate precipitate, the mass of barium in the original sample can be calculated using stoichiometric principles.

| Step | Measurement | Value |

|---|---|---|

| 1 | Mass of empty crucible | 25.1550 g |

| 2 | Mass of crucible + dried BaCrO₄ precipitate | 25.9875 g |

| 3 | Mass of BaCrO₄ precipitate (Step 2 - Step 1) | 0.8325 g |

| 4 | Molar Mass of BaCrO₄ | 253.37 g/mol |

| 5 | Atomic Mass of Ba | 137.33 g/mol |

| 6 | Gravimetric Factor (Ba / BaCrO₄) | 0.5420 |

| 7 | Mass of Barium in sample (Step 3 * Step 6) | 0.4512 g |

Chromatographic Separations for Anion Determination

Ion chromatography (IC) is a highly effective technique for the separation and quantification of ionic species, making it ideal for the determination of the chromate anion (CrO₄²⁻). innovatechlabs.com6-napse.comcarleton.edu This method utilizes an ion-exchange mechanism to separate anions based on their affinity for a stationary phase resin. innovatechlabs.comcarleton.edu

The process involves injecting an aqueous sample into a stream of eluent (mobile phase) which is then pumped through a separator column containing the ion-exchange resin. innovatechlabs.com The chromate anions are separated from other anions in the sample based on their retention times within the column. carleton.edu Following separation, the ions pass through a suppressor, which reduces the background conductivity of the eluent, and then into a conductivity detector. innovatechlabs.com The detector measures the electrical conductivity of the solution, which is proportional to the concentration of the ion being eluted. The concentration of chromate is determined by comparing the peak area in the resulting chromatogram to a calibration curve generated from standards of known concentration. innovatechlabs.com

Isocratic IC methods using a carbonate/bicarbonate eluent and suppressed conductivity detection have been successfully developed for the simultaneous determination of chromate alongside other common inorganic anions. nih.govicm.edu.pl

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Ion Chromatography (HPIC) System |

| Separator Column | Anion-exchange column (e.g., Metrohm Metrosep A Supp 7) nih.govresearchgate.net |

| Mobile Phase (Eluent) | Sodium carbonate / Sodium bicarbonate solution icm.edu.pl |

| Detection | Suppressed Conductivity nih.govicm.edu.plresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 55°C nih.gov |

Qualitative Analysis for Ion Detection

Qualitative analysis involves a series of tests to confirm the presence or absence of specific ions. For Barium Potassium Chromate, tests are required to identify Ba²⁺, K⁺, and CrO₄²⁻ ions.

Barium Ion (Ba²⁺) : The presence of barium ions can be confirmed by several precipitation reactions. The addition of a soluble chromate salt, like potassium chromate, to a solution containing Ba²⁺ ions will produce a distinct yellow precipitate of barium chromate (BaCrO₄). This precipitate is soluble in mineral acids but only slightly soluble in acetic acid. Another common test is the addition of a soluble sulfate (B86663) salt or dilute sulfuric acid, which results in the formation of a dense white precipitate of barium sulfate (BaSO₄), a compound highly insoluble in both acids and bases. A confirmatory flame test on a sample moistened with concentrated hydrochloric acid will impart a characteristic yellow-green color to a Bunsen burner flame, which is indicative of barium.

Potassium Ion (K⁺) : The most common and definitive test for the potassium ion is the flame test. wiredchemist.comquora.com When a sample containing potassium ions is introduced into a flame on a clean platinum or nichrome wire, it produces a characteristic lilac or pale violet color. wiredchemist.comquora.compensbyhighschool.org The observation of this flame is often hindered by the presence of sodium impurities, which produce an intense yellow flame. To counter this, the flame is typically viewed through a cobalt blue glass, which effectively filters out the yellow light from sodium, allowing the violet potassium flame to be seen. wiredchemist.com Another, less common, chemical test is the formation of a white precipitate upon the addition of sodium tetraphenylboron. quora.comacs.org

Chromate Ion (CrO₄²⁻) : The chromate ion is typically identified by its yellow color in solution and its precipitation reactions. Adding a solution containing barium ions (e.g., barium chloride) will produce a yellow precipitate of barium chromate. Similarly, adding lead(II) nitrate solution will yield a yellow precipitate of lead(II) chromate. In an acidic medium, the yellow chromate solution will turn orange due to the formation of the dichromate ion (Cr₂O₇²⁻).

| Ion | Test | Reagent(s) | Positive Result |

|---|---|---|---|

| Barium (Ba²⁺) | Precipitation | Potassium Chromate (K₂CrO₄) | Yellow precipitate (BaCrO₄) forms. |

| Precipitation | Dilute Sulfuric Acid (H₂SO₄) | White precipitate (BaSO₄) forms. | |

| Flame Test | Concentrated HCl, Bunsen Burner | Yellow-green flame. | |

| Potassium (K⁺) | Flame Test | Bunsen Burner, Cobalt Blue Glass | Lilac (violet) flame. wiredchemist.comquora.com |

| Precipitation | Sodium Tetraphenylboron | White precipitate forms. acs.org | |

| Chromate (CrO₄²⁻) | Precipitation | Barium Chloride (BaCl₂) | Yellow precipitate (BaCrO₄) forms. |

| Acidification | Dilute Acid (e.g., HCl) | Yellow solution turns orange (formation of Cr₂O₇²⁻). |

Future Research Directions and Emerging Trends in Barium Potassium Chromate Chemistry

Exploration of Novel Synthetic Routes

The traditional synthesis of barium potassium chromate (B82759) involves precipitation reactions. chembk.com Future research is poised to explore more sophisticated and controlled synthetic methodologies to tailor the compound's properties for specific applications.

Current methods for producing related chromate compounds, such as barium chromate, often involve reacting a soluble barium salt with a soluble chromate salt. wikipedia.orgsciencemadness.org For barium potassium chromate, a compound salt, the synthesis involves the co-precipitation of both barium and potassium chromates. chembk.com

Future synthetic explorations could include:

Sol-Gel Synthesis: This method could offer precise control over the stoichiometry and morphology of the resulting powder, potentially leading to materials with enhanced purity and homogeneity.

Hydrothermal and Solvothermal Methods: These techniques could enable the crystallization of barium potassium chromate at relatively low temperatures, offering control over particle size and shape, which is crucial for applications in pigments and catalysts.

Microwave-Assisted Synthesis: This approach can significantly reduce reaction times and energy consumption, aligning with the principles of green chemistry. It may also lead to the formation of unique nanostructures with novel properties.

Template-Directed Synthesis: Utilizing templates, such as porous materials or surfactant micelles, could allow for the creation of barium potassium chromate with controlled and complex architectures, like the multi-layered microdiscs achieved with barium chromate. rsc.org

A comparative analysis of potential synthetic routes is presented in the table below.

| Synthesis Method | Potential Advantages | Research Focus |

| Sol-Gel | High purity, homogeneity, low-temperature processing | Control of precursor chemistry and gelation conditions. |

| Hydrothermal/Solvothermal | Control over crystallinity and morphology | Investigation of solvent effects, temperature, and pressure. |

| Microwave-Assisted | Rapid reaction rates, energy efficiency | Optimization of microwave parameters and precursor concentrations. |

| Template-Directed | Control over complex architectures and porosity | Development of suitable templates and understanding of growth mechanisms. |

Development of Advanced Functional Materials

While historically used as a pigment and in safety matches, the future of barium potassium chromate lies in its potential as an advanced functional material. chembk.comchemistrylearner.com Its properties as an oxidizing agent and its thermal behavior suggest several modern applications.

Corrosion-Inhibiting Pigments: Barium potassium chromate is already recognized for its role in anti-rust paints, similar to zinc chrome yellow. chembk.com Future research could focus on developing "smart" coatings where the release of the inhibitive chromate ions is triggered by changes in pH or the presence of corrosive species.

Catalysis: Barium chromate is known to be a component in catalysts for alkane dehydrogenation. wikipedia.orgsciencemadness.org The unique structure of barium potassium chromate could be exploited to develop more efficient and selective catalysts. Research could investigate its performance in various oxidation and dehydrogenation reactions.

Pyrotechnics: Used as a burn rate modifier in delay compositions, further research could optimize its particle size and morphology to achieve more precise and reliable pyrotechnic delays. chemistrylearner.com

Ceramics and Glasses: Its use as a pigment in ceramics and glass can be further explored to create novel colors and functional glazes with specific optical or chemical properties. chembk.comchemistrylearner.com

The table below outlines potential functional applications and the research required to realize them.

| Application Area | Function | Future Research Direction |

| Coatings | Corrosion Inhibitor | Development of smart, controlled-release pigment systems. |

| Catalysis | Oxidation/Dehydrogenation | Study of catalytic activity and selectivity for specific organic transformations. |

| Pyrotechnics | Burn Rate Modifier | Tailoring of particle characteristics for precise temporal control. |

| Ceramics/Glass | Pigment | Creation of novel glazes with unique aesthetic and functional properties. |

In-depth Mechanistic Studies of Reactivity

A fundamental understanding of the reactivity of barium potassium chromate is crucial for optimizing its existing applications and discovering new ones. Its reactivity is largely dictated by the chromate ion, a strong oxidizing agent.

Future mechanistic studies should focus on:

Electrochemical Analysis: Techniques like cyclic voltammetry can be employed to study the redox behavior of the chromate ions within the solid-state structure of barium potassium chromate, providing insights into its function in corrosion inhibition and catalysis.

Spectroscopic Investigations: In-situ spectroscopic techniques, such as Raman and X-ray absorption spectroscopy, can monitor the chemical and structural changes of the material under reaction conditions. This can elucidate the reaction pathways in catalytic processes or during thermal decomposition in pyrotechnics.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of barium potassium chromate and simulate its interaction with other molecules. This can help in understanding the mechanisms of corrosion inhibition and predicting its catalytic activity.

Sustainable and Green Chemistry Approaches

The presence of hexavalent chromium in barium potassium chromate necessitates a strong focus on sustainable and environmentally friendly chemical practices throughout its lifecycle.

Key areas for future research in this context include:

Benign Synthesis Routes: Developing synthetic methods that avoid hazardous solvents and reagents, minimize waste generation, and are energy-efficient is a primary goal. The aforementioned microwave-assisted and low-temperature hydrothermal methods are promising in this regard.

Lifecycle Analysis: A comprehensive assessment of the environmental impact of barium potassium chromate, from synthesis to disposal or recycling, is needed. This will help in identifying areas for improvement and ensuring its responsible use.

Development of Safer Alternatives: While improving the sustainability of barium potassium chromate is important, a parallel research effort should focus on developing safer, chromium-free alternatives for applications like corrosion inhibition. This long-term goal aligns with the broader objectives of green chemistry to reduce the use of toxic substances.

Q & A

Q. What are the standard laboratory methods for synthesizing chromic acid, barium potassium salt?

this compound can be synthesized via precipitation reactions involving soluble barium and potassium salts with chromate precursors. For example, combining barium chloride (BaCl₂) with potassium chromate (K₂CrO₄) under controlled pH conditions may yield the compound, analogous to barium chromate synthesis . Adjust stoichiometric ratios to incorporate potassium ions, and verify product purity via gravimetric analysis or X-ray diffraction (XRD) .

Q. What are the key chemical properties of this compound relevant to its stability in experimental conditions?

The compound likely exhibits low water solubility (similar to barium chromate) and strong oxidative behavior in acidic media due to the presence of hexavalent chromium (Cr⁶⁺). In alkaline conditions, chromate ions may reduce to Cr³⁺, forming chromium(III) hydroxide. Stability is pH-dependent, with acidic solutions favoring dichromate (Cr₂O₇²⁻) formation, which enhances oxidative reactivity .

Q. How can researchers determine the purity of this compound after synthesis?

Use gravimetric analysis to quantify barium content by precipitating Ba²⁺ as BaSO₄ . For chromium, employ redox titrations with standardized ferrous ammonium sulfate (FAS), leveraging chromic acid’s oxidative properties in sulfuric acid media . Complementary techniques like inductively coupled plasma mass spectrometry (ICP-MS) or XRD can confirm elemental composition and crystallinity .

Advanced Research Questions

Q. How do variations in synthesis conditions (e.g., pH, temperature) affect the crystallographic structure of this compound?

Design experiments to systematically vary synthesis parameters:

- Adjust pH to study precipitation efficiency and crystal morphology.

- Use XRD to compare crystallographic phases under different temperatures.

- Employ scanning electron microscopy (SEM) to analyze particle size distribution. Reference barium chromate synthesis (e.g., ) as a baseline, modifying potassium ion concentrations to isolate structural impacts .

Q. What analytical techniques are most effective in resolving discrepancies in reported solubility data for this compound across studies?

Conduct controlled solubility experiments in aqueous solutions at varying pH (2–12) and ionic strengths. Use ICP-MS to measure dissolved barium, potassium, and chromium concentrations. Compare results with thermodynamic modeling (e.g., Pitzer equations) to account for ion interactions. Cross-validate with UV-Vis spectroscopy to detect chromate/dichromate speciation shifts .

Q. What are the implications of regulatory restrictions on this compound for experimental design in materials science?

The compound is classified as a prohibited substance (0.1% limit) due to Cr⁶⁺ toxicity . Researchers must:

- Substitute with less hazardous alternatives (e.g., trivalent chromium compounds) where possible.

- Implement strict waste protocols (e.g., reduction of Cr⁶⁺ to Cr³⁺ followed by hydroxide precipitation) .

- Document compliance with OSHA and EPA guidelines for hexavalent chromium handling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.